2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole is a key intermediate in the synthesis of lansoprazole, a commercially available proton pump inhibitor used to treat gastric ulcers and other acid-related disorders. [, , ] This compound belongs to the benzimidazole class of heterocyclic compounds. [] It plays a crucial role in the multi-step synthesis of lansoprazole by providing the necessary structural framework for subsequent chemical transformations. []
Chemical Reactions Analysis
While detailed chemical reaction analysis is limited in the provided research, it can be inferred that 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole undergoes further reactions to yield lansoprazole. [] This likely involves the oxidation of the sulfur atom in the thioether group to a sulfoxide, a characteristic structural feature of lansoprazole. []
Applications
The primary application of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole in scientific research is its role as a key intermediate in the synthesis of lansoprazole. [, ] This compound serves as a building block and undergoes specific chemical transformations to achieve the final structure of lansoprazole.
Compound Description: Lansoprazole is a proton pump inhibitor (PPI) widely used to treat acid-related diseases like ulcers and GERD. It works by irreversibly blocking the H+/K+-ATPase enzyme system in gastric parietal cells, thereby inhibiting gastric acid secretion [].
Relevance: Lansoprazole is structurally very similar to 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole, differing only in the presence of a sulfinyl group (S=O) instead of a thio group (S) at the methylene bridge and lacking the 5-(tert-butyldimethylsilyloxy) substituent on the benzimidazole ring. Many studies exploring lansoprazole's synthesis and mechanism of action provide valuable insights into the potential properties of the target compound [, , ].
Compound Description: This compound is a salt composed of two lansoprazole intermediate cations and a chloranilic acid dianion. It is studied for its crystal structure, which reveals key intermolecular interactions like hydrogen bonding and π-π stacking [].
Relevance: The cation in this salt is structurally similar to 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole. Both share the core structure of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-1H-benzimidazole but lack the 5-(tert-butyldimethylsilyloxy) substituent on the benzimidazole ring. Understanding the crystal packing and intermolecular interactions in this salt can provide insights into the potential solid-state properties of the target compound [].
Compound Description: This compound is a key intermediate in a specific synthetic route for lansoprazole [].
Relevance: This intermediate shares the core structure of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-1H-benzimidazole with 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole, differing only by the absence of the 5-(tert-butyldimethylsilyloxy) substituent and the presence of an N-oxide group on the pyridine ring. This similarity suggests that synthetic strategies employed for lansoprazole, particularly those involving this intermediate, could potentially be adapted for synthesizing the target compound [].
Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) that exhibits potent and long-lasting inhibition of gastric acid secretion [].
Relevance: Although structurally distinct from 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole, TAK-438's pharmacological activity as a gastric acid secretion inhibitor highlights an alternative approach to targeting similar biological pathways. Studying the mechanism of action and structure-activity relationships of TAK-438 might reveal new avenues for developing acid-suppressing agents, potentially inspiring modifications or alternative applications for the target compound [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(±)-Warfarin-d5 is intended for use as an internal standard for the quantification of warfarin by GC- or LC-MS. (±)-Warfarin is a vitamin K antagonist, a coumarin derivative, and a racemic mixture of (+)-warfarin and (–)-warfarin. It is an anticoagulant that interferes with the interconversion of vitamin K and vitamin K epoxide and the role of vitamin K in carboxylation of several clotting cascade proteins, inhibiting the initiation of clotting. Formulations containing warfarin have been used to treat and prevent blood clots in atrial fibrillation, heart valve replacement, venous thrombosis, and pulmonary embolism.